molecular formula C8H16O2S B14732028 3-(2-Methylbutan-2-ylsulfanyl)propanoic acid CAS No. 5402-64-2

3-(2-Methylbutan-2-ylsulfanyl)propanoic acid

Cat. No.: B14732028
CAS No.: 5402-64-2
M. Wt: 176.28 g/mol
InChI Key: JLJULNCQVOEGJR-UHFFFAOYSA-N
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Description

3-(2-Methylbutan-2-ylsulfanyl)propanoic acid is an organic compound with the molecular formula C8H16O2S It is characterized by the presence of a propanoic acid group attached to a sulfanyl group, which is further substituted with a 2-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbutan-2-ylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-mercaptopropanoic acid with 2-methyl-2-butanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product through a nucleophilic substitution mechanism.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbutan-2-ylsulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or amines can react with the sulfanyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

3-(2-Methylbutan-2-ylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylbutan-2-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylbutan-2-ylsulfamoyl)propanoic acid
  • 3-(2-Methylbutan-2-ylthio)propanoic acid
  • 3-(2-Methylbutan-2-ylsulfinyl)propanoic acid

Uniqueness

3-(2-Methylbutan-2-ylsulfanyl)propanoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

5402-64-2

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

3-(2-methylbutan-2-ylsulfanyl)propanoic acid

InChI

InChI=1S/C8H16O2S/c1-4-8(2,3)11-6-5-7(9)10/h4-6H2,1-3H3,(H,9,10)

InChI Key

JLJULNCQVOEGJR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)SCCC(=O)O

Origin of Product

United States

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